4-Acetonylcyclohexanone

Description

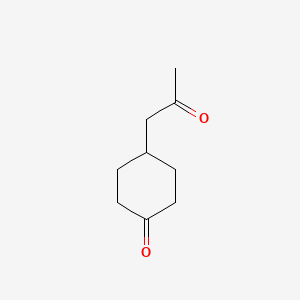

Structure

2D Structure

3D Structure

Properties

CAS No. |

86428-59-3 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-(2-oxopropyl)cyclohexan-1-one |

InChI |

InChI=1S/C9H14O2/c1-7(10)6-8-2-4-9(11)5-3-8/h8H,2-6H2,1H3 |

InChI Key |

DTTGYFYKDKWLBM-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1CCC(=O)CC1 |

Canonical SMILES |

CC(=O)CC1CCC(=O)CC1 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Acetonylcyclohexanone

Nucleophilic Addition Reactions at Carbonyl Centers

The reactivity of 4-Acetonylcyclohexanone is characterized by the presence of two carbonyl groups, which are susceptible to nucleophilic attack. This section explores the formation of adducts with various nucleophiles.

The carbonyl carbons in this compound are electrophilic and can react with nucleophiles like water and amines. unizin.orgsavemyexams.com The addition of water to a ketone results in the formation of a geminal diol, also known as a hydrate. medlifemastery.com This reaction is typically reversible. Similarly, amines can add to the carbonyl groups to form carbinolamines, which can then dehydrate to form imines or enamines.

In a specific example, the reaction of 2-hydroxy-2-acetonylcyclohexanone, a related compound, with liquid ammonia (B1221849) leads to the formation of a 5-amino-4-hydroxy-1-pyrroline derivative. cdnsciencepub.comresearchgate.netcdnsciencepub.com This transformation highlights the potential for intramolecular reactions following the initial nucleophilic addition.

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbons of ketones to form alcohols. wikipedia.orgpressbooks.pub The reaction proceeds via nucleophilic addition of the organomagnesium halide to the carbonyl group, forming a magnesium alkoxide intermediate, which is then protonated during workup to yield the corresponding tertiary alcohol. pressbooks.pubyoutube.com It is crucial to perform this reaction under anhydrous conditions to prevent the Grignard reagent from being quenched by acidic protons. wikipedia.org

The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.pubyoutube.com With a diketone like this compound, the reaction can potentially occur at either or both carbonyl centers, depending on the stoichiometry and reaction conditions. Steric hindrance can also influence the site of attack. organic-chemistry.org Other organometallic reagents, such as organolithium compounds, also react similarly with ketones. The reactivity of these reagents can be modified by the addition of other metals; for instance, copper(I) salts can favor 1,4-addition, while cerium trichloride (B1173362) can promote selective 1,2-additions. wikipedia.org

Enolization and Enolate Chemistry of the Ketone Functionalities

The presence of α-hydrogens on the carbons adjacent to the carbonyl groups allows this compound to form enols or enolates under appropriate conditions. masterorganicchemistry.com Enolates are powerful nucleophiles and key intermediates in a variety of carbon-carbon bond-forming reactions. byjus.com

Unsymmetrical ketones can form two different enolates. stackexchange.comucsb.edu The enolate formed by removing the most acidic proton is known as the kinetic enolate, while the more substituted, thermodynamically more stable enolate is the thermodynamic enolate. stackexchange.com The formation of the kinetic enolate is favored by strong, sterically hindered bases (like LDA), aprotic solvents, and low temperatures, while the thermodynamic enolate is favored by weaker bases, protic solvents, and higher temperatures. stackexchange.combham.ac.uk

In the case of this compound, there are three potential sites for deprotonation: the methyl group of the acetonyl side chain, the methylene (B1212753) group of the side chain, and the methylene groups within the cyclohexanone (B45756) ring. The relative acidity of these protons will dictate the regioselectivity of enolate formation under kinetically controlled conditions. Generally, primary protons are more acidic than secondary protons. byjus.comstackexchange.com Therefore, deprotonation is most likely to occur at the methyl group of the acetonyl side chain to form the kinetic enolate.

Enolates readily react with electrophiles such as alkyl halides in alkylation reactions to form new carbon-carbon bonds. byjus.com182.160.97 The reaction is typically an SN2 process, and thus works best with primary or allylic/benzylic halides. mnstate.edu For unsymmetrical ketones, the regioselectivity of the alkylation is dependent on which enolate (kinetic or thermodynamic) is formed. masterorganicchemistry.comubc.ca To achieve regioselective alkylation, it is common to generate the desired enolate specifically and then introduce the alkylating agent. mnstate.edu

Acylation of enolates can be achieved using acylating agents like acid chlorides. youtube.com Similar to alkylation, the site of acylation depends on the enolate formed. Pre-forming the enolate with a strong base like LDA before adding the acid chloride ensures C-acylation. youtube.com

Condensation Reactions Involving this compound

This compound can participate in condensation reactions, which are fundamental for constructing larger molecules. A notable example is the crossed-aldol reaction. In a study, the crossed-aldol reaction between cyclohexane-1,2-dione and acetone (B3395972), catalyzed by potassium carbonate, yielded 2-hydroxy-2-acetonylcyclohexanone. cdnsciencepub.comresearchgate.netcdnsciencepub.com This reaction proceeds through the formation of an enolate from acetone, which then attacks one of the carbonyl groups of the cyclohexane-1,2-dione. cdnsciencepub.com This suggests that the enolate of this compound itself could react with other carbonyl compounds in aldol-type condensations.

Furthermore, intramolecular aldol (B89426) condensations are possible if a suitable enolate can be formed that can then attack the other carbonyl group within the same molecule. The Claisen condensation is another important type of condensation reaction that involves esters. libretexts.orglibretexts.org While this compound is a diketone, its enolate could potentially react with an ester in a Claisen-type reaction.

Cyclization and Heterocyclic Annulation Reactions

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various fused and heterocyclic ring systems.

Intramolecular cyclization reactions of this compound can lead to the formation of fused bicyclic systems. These reactions are often promoted by acids or bases and proceed through mechanisms such as intramolecular aldol-type condensations. The regioselectivity of the cyclization is dependent on which enolate is formed and which carbonyl group is attacked. For example, enolization of the side chain methylene and subsequent attack on the ring ketone can lead to a [4.4.0] bicyclic system.

Other strategies for forming fused ring systems include intramolecular Wittig reactions or the cyclization of derivatives like unsaturated acyloxy sulfones, which can be prepared from the ketone functionalities of this compound. nih.gov The intramolecular Diels-Alder reaction represents another powerful tool for constructing complex polycyclic systems from appropriately derivatized this compound precursors. nih.gov

This compound can serve as a building block for the synthesis of nitrogen-containing heterocycles like pyrrolines and quinolines.

Pyrroline (B1223166) Derivatives: The reaction of dicarbonyl compounds with amines can lead to the formation of pyrroline structures. For instance, the reaction of a 1,4-dicarbonyl compound, which can be conceptually derived from this compound, with a primary amine can yield a substituted pyrrole (B145914) or pyrroline through a Paal-Knorr type synthesis.

Quinoline (B57606) Derivatives: Quinolines can be synthesized through various methods, many of which involve the condensation of anilines with β-dicarbonyl compounds or their equivalents. researchgate.net this compound can be a precursor to a β-keto ester or a related synthon that can participate in classic quinoline syntheses like the Conrad-Limpach or Gould-Jacobs reactions. mdpi.com For example, reaction with an aniline (B41778) derivative could lead to an enamine intermediate that subsequently cyclizes and aromatizes to form a substituted quinoline. ekb.eg The synthesis of indolo[2,3-b]quinolines, for instance, can be achieved from related indole (B1671886) precursors reacting with compounds like 2-aminobenzophenone. nih.gov

While specific examples for this compound are not prevalent in the searched literature, the cyclohexanone ring is susceptible to ring expansion and contraction reactions. wikipedia.org

Ring Expansion: Ring expansion of cyclohexanones can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement. wikipedia.org This typically involves the conversion of the ketone to a cyanohydrin, reduction to a β-amino alcohol, diazotization, and subsequent rearrangement to a cycloheptanone. Another method is the Buchner ring expansion, which involves the reaction of the ketone with a diazo compound to form a cyclopropanated intermediate that rearranges to a larger ring. wikipedia.org

Ring Contraction: Ring contraction of a cyclohexanone ring to a cyclopentane (B165970) derivative can be accomplished via the Favorskii rearrangement. chemistrysteps.com This reaction involves the treatment of an α-halo ketone with a base. For this compound, this would first require α-halogenation of the cyclohexanone ring. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a cyclopentanecarboxylic acid derivative. chemistrysteps.com

| Transformation | Reagents | Intermediate | Product |

| Ring Expansion (Tiffeneau-Demjanov) | 1. HCN 2. LiAlH₄ 3. HNO₂ | Carbocation | Cycloheptanone derivative |

| Ring Contraction (Favorskii) | 1. X₂ 2. Base (e.g., RO⁻) | Cyclopropanone | Cyclopentanecarboxylic acid derivative |

Reduction Pathways of this compound

The presence of two distinct ketone functionalities—a cyclic six-membered ring ketone and an acyclic ketone within the acetonyl side chain—imparts this compound with complex reactivity towards reducing agents. The selective reduction of one carbonyl group in the presence of the other is a significant synthetic challenge, governed by the inherent reactivity differences between the two groups.

The chemoselective reduction of one ketone group in this compound is dictated by the relative electrophilicity and steric accessibility of the two carbonyl carbons. In general, cyclohexanone is more reactive towards nucleophilic attack than acyclic ketones like propanone. This enhanced reactivity is attributed to the release of torsional strain as the sp²-hybridized carbonyl carbon transitions to a tetrahedral sp³-hybridized center in the intermediate. quora.com This principle allows for the selective reduction of the cyclohexanone moiety under carefully controlled conditions.

Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) can be employed for this transformation. By using stoichiometric amounts of the reducing agent at low temperatures, it is possible to preferentially reduce the more reactive cyclohexanone carbonyl group, yielding 4-acetonylcyclohexan-1-ol. Conversely, more powerful and less selective reagents like lithium aluminum hydride (LiAlH₄) are more likely to reduce both ketone groups, resulting in the formation of 4-(2-hydroxypropyl)cyclohexan-1-ol.

The stereochemical outcome of the cyclohexanone reduction is also of interest. The reduction of substituted cyclohexanones typically results in a mixture of diastereomeric alcohols (cis and trans isomers), with the ratio depending on the steric bulk of the reducing agent and the substituent on the ring.

Table 1: Selective Reduction Outcomes for this compound

| Reagent | Target Carbonyl | Primary Product | Comments |

| Sodium Borohydride (NaBH₄) (controlled stoichiometry) | Cyclohexanone | 4-Acetonylcyclohexan-1-ol | Exploits the higher reactivity of the cyclic ketone. quora.com |

| Lithium Aluminum Hydride (LiAlH₄) | Both | 4-(2-Hydroxypropyl)cyclohexan-1-ol | A powerful reagent that typically reduces both carbonyls. bham.ac.uk |

Reductive amination provides a direct pathway to synthesize amines from carbonyl compounds. organic-chemistry.org For this compound, this reaction can be strategically employed to introduce one or two amino groups, depending on the reaction conditions and the nature of the amine used. The process involves the initial formation of an enamine or imine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine intermediate in the presence of the unreacted ketone groups. organic-chemistry.org Catalytic hydrogenation over a metal catalyst like palladium (Pd), platinum (Pt), or Nickel (Ni) is another effective method. ncert.nic.in

When reacting with ammonia or a primary amine, either one or both ketone groups can participate. Mono-amination can be favored by controlling the stoichiometry. For instance, reaction with one equivalent of a primary amine would likely lead to the formation of an imine at the more reactive cyclohexanone position, which is then reduced. Using an excess of the aminating agent and forcing conditions can lead to diamination. Enzymatic approaches using ω-transaminases have also been shown to be highly regio- and stereoselective for the monoamination of diketones. thieme-connect.com

Table 2: Potential Products from Reductive Amination of this compound

| Amine Reagent | Reducing Agent / Catalyst | Potential Product(s) |

| Ammonia (NH₃) | NaBH₃CN or H₂/Catalyst | 4-(2-Amino-propyl)cyclohexan-1-amine; 4-Acetonylcyclohexan-1-amine |

| Primary Amine (R-NH₂) | NaBH₃CN or H₂/Catalyst | 4-(2-(Alkylamino)propyl)cyclohexan-1-amine (dialkylated); 4-(Alkylamino)cyclohexyl)propan-2-one (monoalkylated) |

| Secondary Amine (R₂NH) | NaBH₃CN or H₂/Catalyst | 4-(2-(Dialkylamino)propyl)cyclohexan-1-amine; 4-(Dialkylamino)cyclohexyl)propan-2-one |

Oxidation Processes of this compound

The oxidation of this compound can proceed via several pathways, primarily involving the cyclic ketone moiety. The two main transformations are the Baeyer-Villiger oxidation, which expands the ring to form a lactone, and oxidative cleavage, which breaks the ring to form a dicarboxylic acid.

The Baeyer-Villiger oxidation utilizes peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides to insert an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgorganic-chemistry.org For unsymmetrical ketones, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups. The general order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the more substituted carbon of the cyclohexanone ring would preferentially migrate, leading to the formation of a seven-membered lactone (an oxepanone derivative). The acyclic ketone is generally less reactive under these conditions than the cyclic ketone. libretexts.org

More forceful oxidation, using strong oxidizing agents like nitric acid or potassium permanganate (B83412) under vigorous conditions, can lead to the cleavage of the C-C bonds of the cyclohexanone ring. ncert.nic.in This process typically results in the formation of a dicarboxylic acid. The oxidation of 4-substituted cyclohexanones can yield substituted adipic acids. organic-chemistry.org For this compound, this would likely produce 3-acetonyladipic acid.

Table 3: Oxidation Products of this compound

| Reagent(s) | Reaction Type | Primary Product |

| Peroxy Acid (e.g., m-CPBA) | Baeyer-Villiger Oxidation | 5-Acetonyl-oxepan-2-one |

| Strong Oxidant (e.g., HNO₃, KMnO₄) | Oxidative Cleavage | 3-Acetonyladipic acid |

Derivatization Strategies and Synthesis of Functionalized Analogs

Formation of Nitrogen-Containing Heterocyclic Compounds

The 1,4-dicarbonyl motif is a classic precursor for the synthesis of five- and six-membered nitrogen-containing heterocyclic rings through condensation reactions with primary amines and other nitrogen sources.

The most direct application of 4-acetonylcyclohexanone in heterocycle synthesis is the Paal-Knorr pyrrole (B145914) synthesis. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a substituted pyrrole. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com In the case of this compound, the reaction with a primary amine (R-NH₂) would proceed through the formation of hemiaminals at both carbonyl groups, followed by cyclization and dehydration to yield a polysubstituted pyrrole.

The general mechanism involves the initial attack of the amine on one of the carbonyl groups, followed by an intramolecular attack of the resulting amino group on the second carbonyl, leading to a cyclic intermediate that subsequently eliminates two molecules of water to form the aromatic pyrrole ring. alfa-chemistry.com The reaction is typically catalyzed by acid. rgmcet.edu.in

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | Substituted Pyrrole | Paal-Knorr Synthesis |

| This compound | Ammonia (NH₃) | N-unsubstituted Pyrrole | Paal-Knorr Synthesis |

While the Paal-Knorr synthesis is a well-established method for 1,4-dicarbonyls, specific literature detailing the synthesis of pyrroles from this compound is not abundant. However, the foundational principles of this reaction strongly support its feasibility. The resulting pyrrole would be fused to the cyclohexane (B81311) ring, creating a complex heterocyclic system.

The synthesis of quinoline (B57606) and pyridine (B92270) rings from this compound requires different strategic approaches, as it is not a direct precursor in the most common named reactions for these heterocycles. However, its versatile dicarbonyl nature allows for its potential use in reactions like the Friedländer annulation for quinolines. wikipedia.orgorganicreactions.orgalfa-chemistry.com

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgalfa-chemistry.comorganic-chemistry.org In this context, this compound could potentially react with a 2-aminoaryl aldehyde or ketone, where the α-methylenes of the cyclohexanone (B45756) ring or the methyl group of the acetonyl side chain could participate in the initial aldol-type condensation, followed by cyclization and dehydration to form a complex, fused quinoline derivative.

For pyridine ring formation, the Hantzsch pyridine synthesis is a classical method, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. acs.orgchemtube3d.comorganic-chemistry.orgwikipedia.org While this compound is not a β-ketoester, modified Hantzsch-type reactions or other multicomponent reactions could potentially be devised to incorporate this dicarbonyl compound into a pyridine scaffold.

| Heterocycle | Synthetic Method | Potential Reactants with this compound |

| Quinoline | Friedländer Annulation | 2-Aminoaryl aldehyde or ketone |

| Pyridine | Modified Hantzsch Synthesis | Aldehyde, Ammonia |

Preparation of Alkylated and Acylated Derivatives

The cyclohexanone moiety of this compound possesses two α-carbons that are susceptible to deprotonation to form enolates, which can then be alkylated or acylated. The regioselectivity of these reactions is a key consideration. The formation of the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. ubc.ca

Alkylation of the less substituted α-carbon (kinetic control) or the more substituted α-carbon (thermodynamic control) of the cyclohexanone ring would lead to the introduction of an alkyl group at these positions. The presence of the acetonyl side chain might influence the steric accessibility of the α-protons and thus the regiochemical outcome of the enolate formation. Enamines of cyclohexanone can also be used for stereoselective alkylation. uoa.gryoutube.com

Acylation of this compound can be achieved through the reaction of its enolate with an acylating agent, such as an acid chloride or anhydride. This would result in the formation of a β-dicarbonyl derivative, further increasing the synthetic utility of the molecule. Photochemical acylation methods have also been developed for quinones, which could potentially be adapted. mdpi.com

Synthesis of Unsaturated Derivatives and Cycloolefins

Unsaturation can be introduced into the this compound framework to generate α,β-unsaturated ketones or cycloolefins. The synthesis of α,β-unsaturated carbonyl-based cyclohexanone derivatives has been reported through condensation methods. nih.gov For this compound, an aldol (B89426) condensation with an aldehyde or ketone, followed by dehydration, would yield an α,β-unsaturated derivative at the cyclohexanone ring.

To form a cycloolefin, the carbonyl group of the cyclohexanone ring could first be reduced to a hydroxyl group. Subsequent acid-catalyzed dehydration of the resulting alcohol would lead to the formation of a double bond within the six-membered ring. The position of the double bond would be governed by Zaitsev's rule, favoring the more substituted alkene.

Advanced Spectroscopic and Chromatographic Characterization of 4 Acetonylcyclohexanone in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 4-Acetonylcyclohexanone. oup.comnih.gov It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for assessing the purity of synthesized this compound and for identifying it within complex mixtures.

Developing a robust GC-MS method is the first step in the reliable analysis of this compound. The process involves the systematic optimization of several key instrumental parameters to achieve good resolution, peak shape, and sensitivity.

Column Selection: The choice of capillary column is critical. For a moderately polar compound like this compound, a column with a mid-polarity stationary phase, such as one containing 5% phenyl-polymethylsiloxane, is often a suitable starting point. This type of phase provides a good balance of dispersive and dipole-dipole interactions to effectively separate the analyte from potential impurities or other components in a mixture.

Injector and Temperature Program: The sample is introduced into a heated injector (typically 250 °C) to ensure rapid and complete vaporization without thermal degradation. oup.com The GC oven temperature is then ramped according to a specific program. A representative temperature program for analyzing this compound might start at a lower temperature (e.g., 60 °C) to separate highly volatile components, followed by a controlled ramp (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to elute the target compound and any less volatile species. oup.com

Mass Spectrometer Parameters: Following separation in the GC column, the analyte enters the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI) at 70 eV. This energetic process causes reproducible fragmentation of the this compound molecule. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification by comparing it against spectral libraries like the NIST database.

A summary of typical GC-MS parameters for the analysis of ketones is presented in the table below.

| Parameter | Typical Value/Condition | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides separation of volatile compounds. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Transports the analyte through the column. |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Initial 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | Separates compounds based on boiling point and polarity. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule into a reproducible pattern. |

| Mass Range | m/z 40-450 | Detects the expected range of fragment ions. |

| Ion Source Temp. | 230 °C | Maintains ions in the gas phase. |

In the analysis of complex samples, chromatographic peaks can often overlap, making it difficult to obtain pure mass spectra for individual components. nih.gov This co-elution is a common challenge when isomers or structurally similar compounds are present. researchgate.net Chemometric Resolution Methods (CRM) are powerful mathematical tools applied to GC-MS data to deconvolve overlapping signals and extract the pure mass spectrum of each component. researchgate.net

Methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can analyze the entire data matrix (time vs. m/z vs. intensity) from a GC-MS run. By applying constraints based on chemical principles (e.g., non-negative concentrations and spectra), MCR-ALS can mathematically separate the contributions of co-eluting compounds, providing an estimated elution profile and pure mass spectrum for each. researchgate.net This allows for the confident identification of this compound even when it is not perfectly separated from other substances on the chromatographic column.

While mass spectral library matching is a powerful identification tool, it can sometimes be ambiguous, especially for isomers. The temperature-programmed retention index (often called the Linear Retention Index or LRI) provides an additional, highly reliable criterion for compound identification. shimadzu.eumdpi.com The LRI relates the retention time of the analyte to the retention times of a series of n-alkanes run under the identical temperature-programmed conditions. shimadzu.eu

The LRI value is calculated using the following formula:

I = 100 × [n + (tR(x) - tR(n)) / (tR(N) - tR(n))]

Where:

I is the Linear Retention Index.

n is the carbon number of the n-alkane eluting before the compound of interest (x).

N is the carbon number of the n-alkane eluting after the compound of interest.

tR is the retention time for the respective compounds.

Because the LRI is normalized against the n-alkane standards, it is much more reproducible between different instruments and laboratories than the retention time alone. researchgate.net By comparing the experimentally determined LRI for a peak suspected to be this compound with values from established databases, a much higher degree of confidence in its identification can be achieved. For ketones on standard non-polar (DB-5 type) or polar (WAX type) columns, extensive retention index databases are available for comparison. tuwien.atresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While GC-MS is excellent for detection and identification, NMR spectroscopy is the definitive technique for the complete structural elucidation of a molecule like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and how many neighboring protons they have (spin-spin splitting). For this compound, one would expect distinct signals for the methyl protons of the acetonyl group, the methylene (B1212753) protons of the acetonyl group, the methine proton at position 4 of the ring, and the various methylene protons on the cyclohexanone (B45756) ring. The protons on carbons adjacent to the carbonyl groups (positions 2, 3, 5, and 6) will be shifted downfield compared to other methylene protons.

¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. For this compound, this allows for a direct count of the carbons. The chemical shifts of the carbon signals are highly indicative of their functional group. The two carbonyl carbons (one on the ring and one on the acetonyl side chain) would appear significantly downfield (>200 ppm), providing clear evidence for the diketone structure.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analysis of its structure and data from similar compounds like cyclohexanone and 2-acetylcyclohexanone. nih.govbmrb.iochemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 (C=O, ring) | - | ~211 |

| 2, 6 (CH₂) | ~2.3 - 2.5 | ~41 |

| 3, 5 (CH₂) | ~1.9 - 2.1 | ~29 |

| 4 (CH) | ~2.5 - 2.7 | ~45 |

| 7 (CH₂) | ~2.7 - 2.9 | ~49 |

| 8 (C=O, chain) | - | ~208 |

| 9 (CH₃) | ~2.2 | ~30 |

To unambiguously assign each signal and confirm the bonding network, two-dimensional (2D) NMR experiments are employed. youtube.comharvard.edu These experiments correlate signals from different nuclei, providing a complete map of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the proton at C4 to its neighbors at C3 and C5. It would also show correlations between the protons at C2 and C3, and C5 and C6, confirming the structure of the cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.educreative-biostructure.com By analyzing the HSQC spectrum, each proton signal in the ¹H NMR spectrum can be definitively assigned to its corresponding carbon atom in the ¹³C NMR spectrum. For example, the singlet at ~2.2 ppm would show a cross-peak to the carbon signal at ~30 ppm, confirming its assignment to the methyl group (C9).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides the final piece of the structural puzzle by showing correlations between protons and carbons over two or three bonds. sdsu.educreative-biostructure.com This is crucial for connecting different parts of the molecule. For instance, the methyl protons (H9) would show an HMBC correlation to the carbonyl carbon of the side chain (C8). Crucially, the methylene protons of the side chain (H7) would show correlations to the side-chain carbonyl (C8) and to the ring carbons C3, C4, and C5, unambiguously establishing the attachment point and structure of the acetonyl group at the 4-position of the cyclohexanone ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques widely employed for real-time monitoring of chemical reactions. jascoinc.comresearchgate.netnih.gov These methods provide valuable insights into the progress of a reaction by tracking the disappearance of reactants and the appearance of products through changes in their characteristic absorption of electromagnetic radiation.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for monitoring reactions involving changes in functional groups. irdg.orgyoutube.comscribd.com In the synthesis or transformation of this compound, the two carbonyl groups (C=O) are the most prominent reporters. The progress of a reaction, such as a reduction or a condensation reaction involving one or both of these ketone functionalities, can be followed by observing the changes in the intensity and position of the C=O stretching vibrations in the IR spectrum. youtube.comqiboch.com

For instance, in a reaction where the side-chain ketone of this compound is selectively reduced to a hydroxyl group, one would expect to see a decrease in the intensity of the aliphatic ketone C=O stretch and the concurrent appearance of a broad O-H stretching band. The most prominent peak in the IR spectrum of a ketone is the C=O stretch, which is characteristically sharp and strong. qiboch.com

Key IR Absorption Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Cyclohexanone C=O | Stretch | ~1715 | A decrease in intensity indicates a reaction at the ring ketone. |

| Acetonyl C=O | Stretch | ~1710 | A decrease in intensity suggests a reaction involving the side-chain ketone. |

| C-H (sp³ hybridized) | Stretch | 2850-3000 | Changes may indicate alterations to the cyclohexyl ring or acetonyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores like carbonyl groups. masterorganicchemistry.com While the individual ketone groups in this compound are not conjugated, they do exhibit a weak absorption in the UV region due to the n→π* electronic transition of the carbonyl group. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) for this transition in simple ketones typically falls in the range of 270-300 nm. masterorganicchemistry.com

Monitoring a reaction with UV-Vis spectroscopy involves tracking the change in absorbance at a specific wavelength over time. researchgate.netthermofisher.com For example, if this compound is undergoing a reaction that leads to the formation of a conjugated system (e.g., an α,β-unsaturated ketone), a significant bathochromic shift (shift to a longer wavelength) of the λmax would be observed, along with an increase in the molar absorptivity. masterorganicchemistry.com Conversely, a reaction that consumes a carbonyl group would result in a decrease in the absorbance at its characteristic λmax. The photolysis of certain cyclohexanone derivatives has been successfully monitored using UV-Vis spectroscopy by observing spectral changes over time. lew.ro

High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and the purification of compounds in complex mixtures. nih.gov Its high resolution and sensitivity make it ideal for determining the purity of this compound and for isolating it on a larger scale for further studies. aralyse.techphenomenex.com

Quantitative Analysis

For quantitative analysis, an analytical HPLC method is developed to separate this compound from starting materials, byproducts, and other impurities. Reversed-phase HPLC is a common mode of separation for moderately polar compounds like ketones. sielc.comsielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase. The concentration of this compound in a sample can be accurately determined by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Preparative Separations

The goal of preparative HPLC is to isolate and purify a target compound from a mixture. aralyse.techijrpr.com This technique is essentially a scaled-up version of analytical HPLC, utilizing larger columns and higher flow rates to handle larger sample loads. phenomenex.comijrpr.com Once an effective analytical separation method is established for this compound, it can be scaled up for preparative purposes. sielc.com This allows for the isolation of significant quantities of the pure compound, which can then be used for structural elucidation, biological testing, or as a starting material for subsequent synthetic steps. The process involves injecting the crude reaction mixture onto the preparative column and collecting the eluent in fractions as the separated components exit the detector. aralyse.tech

Typical HPLC Conditions for the Analysis and Separation of Cyclohexanone Derivatives

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column Type | C18 or other reversed-phase | C18 or other reversed-phase |

| Column Dimensions | 2.1-4.6 mm ID x 50-250 mm L | ≥20 mm ID x 150-250 mm L |

| Particle Size | 3-5 µm | 5-10 µm or larger |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5-2.0 mL/min | 10-200 mL/min |

| Detection | UV at a wavelength corresponding to the carbonyl n→π* transition (e.g., 280 nm) | UV at a suitable wavelength for the target compound |

| Injection Volume | 5-20 µL | Several hundred microliters to milliliters |

Specialized Applications and Research Contexts in Organic Synthesis and Beyond

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Due to its specific substitution pattern, 4-Acetonylcyclohexanone has been investigated as a precursor in the synthesis of more complex molecular architectures. While not a universally employed building block, its utility has been demonstrated in the creation of intricate scaffolds, particularly in the realm of fused ring systems.

One of the primary applications of structures related to this compound is in annulation reactions, which are crucial for the construction of polycyclic systems found in steroids and terpenoids. The Robinson annulation, a classic method for forming a six-membered ring onto an existing ketone, utilizes a methyl vinyl ketone and a ketone. qiboch.comresearchgate.net Although direct examples employing this compound are not prevalent in seminal literature, its structural motif is analogous to intermediates in such synthetic sequences. For instance, the Wieland-Miescher ketone, a fundamental building block in steroid synthesis, is synthesized through a Robinson annulation reaction involving a cyclic diketone and methyl vinyl ketone. princeton.edumasterorganicchemistry.comnih.govnih.govchemrxiv.org The core structure of this compound shares similarities with these key intermediates, suggesting its potential as a synthon for Wieland-Miescher ketone analogues. princeton.edumasterorganicchemistry.com

The synthesis of various bioactive natural products and their analogues often relies on the availability of versatile chiral building blocks. nih.gov While the direct use of this compound is not widely reported, the broader class of substituted cyclohexanones is fundamental to the synthesis of numerous terpenoids and alkaloids. chemrxiv.orgpearson.comsciopen.comchemrxiv.orgnih.govnih.gov The presence of the acetonyl side chain in this compound provides an additional handle for functionalization, potentially allowing for the construction of more complex side chains found in various natural products.

Occurrence and Significance in Natural Product Chemistry Research

The detection and identification of specific chemical compounds within the vast and complex metabolomes of plants is a continuous area of research. While not a widespread constituent, this compound has been identified in the chemical profiles of certain plant species, contributing to their unique chemical signatures.

Detection in Plant Metabolomes

Reports have indicated the presence of 2-Acetonylcyclohexanone, a constitutional isomer of the target compound, in essential oils. qiboch.com The identification of such compounds is typically achieved through techniques like gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of volatile and semi-volatile organic compounds in complex mixtures. mdpi.com While direct detection of the 4-isomer is less common, the presence of the 2-isomer suggests that the acetonylcyclohexanone scaffold can be a component of plant volatiles. Plant volatiles play crucial roles in plant ecology, including attracting pollinators and defending against herbivores. sciopen.commdpi.commdpi.com

Contexts in Catalytic Organic Transformations (as substrate or related systems)

The reactivity of the two ketone functionalities in this compound makes it an interesting, though not extensively studied, substrate in catalytic organic transformations. The differing steric and electronic environments of the ring ketone and the side-chain ketone can potentially allow for selective reactions.

Q & A

What are the optimal synthetic routes for 4-Acetonylcyclohexanone, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound typically involves ketone alkylation or Friedel-Crafts acylation of cyclohexanone derivatives. For example, analogous compounds like 4-Cyano-4-phenylcyclohexanone are synthesized via base-catalyzed reactions (e.g., NaOH with cyanogen bromide under reflux) . Key variables include:

- Temperature : Reflux conditions (80–100°C) improve reaction kinetics but may promote side reactions.

- Catalyst : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution but require strict anhydrous conditions.

- Purification : Recrystallization from ethanol/water mixtures is common for isolating crystalline products .

Recommendation: Optimize stoichiometry and monitor byproducts via TLC or GC-MS to adjust conditions iteratively.

How can contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?

Advanced Research Focus

Discrepancies often arise from conformational isomerism or solvent effects. For example:

- NMR : Chair-chair flipping in cyclohexanone derivatives can obscure proton splitting patterns. Use low-temperature NMR (−40°C) to "freeze" conformers .

- IR : Ketone carbonyl stretches (~1700 cm⁻¹) may shift due to hydrogen bonding. Compare spectra in non-polar solvents (e.g., CCl₄) versus polar aprotic solvents (e.g., DMSO) .

Methodology: Validate assignments with 2D NMR (HSQC, HMBC) and computational IR frequency calculations (DFT/B3LYP) .

What strategies are effective for scaling up this compound synthesis while maintaining enantiomeric purity?

Advanced Research Focus

Scale-up challenges include exotherm management and stereochemical drift. Lessons from 4-Hydroxy-2,2-dimethylcyclohexanone synthesis suggest:

- Flow Chemistry : Continuous reactors improve heat dissipation and reduce racemization .

- Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) for asymmetric alkylation .

Data-Driven Approach: Monitor enantiomeric excess (EE) via chiral HPLC and adjust catalyst loading iteratively.

How can computational models predict the reactivity of this compound in novel reaction environments?

Advanced Research Focus

AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys) analyze analogous reactions to propose viable pathways. For example:

- Reaction Feasibility : Predict activation energies for acetonylation steps using DFT .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for yield and solubility .

Validation: Cross-reference predictions with small-scale experimental trials and adjust parameters (e.g., dielectric constant).

What analytical techniques are critical for characterizing this compound degradation products under oxidative conditions?

Basic Research Focus

Oxidative degradation pathways (e.g., via O₂ or peroxides) require:

- LC-MS/MS : Identify quinone or epoxide byproducts with high sensitivity .

- XRD : Confirm crystallinity changes in degraded samples .

Protocol: Accelerate degradation studies under UV light (ICH Q1B guidelines) and quantify products via calibration curves.

How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic additions?

Advanced Research Focus

The acetonyl group’s electron-withdrawing nature directs nucleophiles to the α-position. Case studies on 4-Cyano-4-phenylcyclohexanone show:

- Steric Hindrance : Bulky nucleophiles (e.g., tert-butoxide) favor less congested sites .

- Electronic Profiling : Hammett plots correlate substituent effects with reaction rates .

Experimental Design: Compare kinetic vs. thermodynamic control using variable-temperature NMR.

What safety protocols are essential for handling this compound in high-pressure hydrogenation reactions?

Basic Research Focus

Refer to SDS guidelines for analogous ketones (e.g., 4-Heptylcyclohexanone):

- PPE : Nitrile gloves, flame-retardant lab coats, and safety goggles .

- Ventilation : Use explosion-proof fume hoods for H₂ gas handling .

Contingency Planning: Pre-test reaction compatibility with Hastelloy reactors to avoid catalytic poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.